N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide -

N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide

Catalog Number: EVT-4525008
CAS Number:
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: This compound is a co-crystal formed between a salt (HL)+(Gal)− (L = 1,3-bis(benzimidazol-2-yl)propane; HGal = gallic acid), a neutral molecule L, and disordered ethyl acetate solvent molecules [].
    • Relevance: This compound, like the target compound N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, contains the 1H-benzimidazole structural motif [].
  • {N-[1-(1H-Benzimidazol-2-yl)ethylidene-κN]-3-(1H-imidazol-1-yl)propan-1-amine-κN}dibromidomercury(II)

    • Compound Description: In this compound, the Hg(II) ion is tetrahedrally coordinated by two N atoms of the N-[1-(1H-benzimidazol-2-yl)ethylidene-κN]-3-(1H-imidazol-1-yl)propan-1-amine ligand and two bromide anions. Intermolecular benzimidazole-imidazole N-H⋯N hydrogen bonds link the molecules into helical chains along the b-axis direction, and C-H⋯Br hydrogen bonds link these chains into layers parallel to the bc plane [].
    • Relevance: This compound, similar to N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, contains the 1H-benzimidazole structural motif [].

    1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole

    • Compound Description: In this compound, the N-containing heterocycles are linked by an ethylene spacer. The dihedral angle between the terminal benzotriazole and benzimidazole rings is 39.02 (6)° [].
    • Relevance: This compound shares the 1H-benzimidazole moiety with the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    (E)-1,2-bis(1-ethyl-1H-benzimidazol-2-yl)ethene

    • Compound Description: This compound is a bidentate ligand that coordinates to Cu(I) ions to form a linear polymer chain. Each Cu(I) ion is coordinated to three ligands in a distorted trigonal planar geometry. The polymer chains are interspersed with perchlorate ions and acetonitrile solvent molecules [].
    • Relevance: This compound and the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, both contain the 1H-benzimidazole structure [].

    (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide (SB939)

    • Compound Description: This compound is a potent pan-histone deacetylase (HDAC) inhibitor. It exhibits excellent drug-like properties, including high efficacy in in vivo tumor models, high and dose-proportional oral exposures, and very good absorption, distribution, metabolism, excretion (ADME), safety, and pharmaceutical properties [].
    • Relevance: This compound contains the 1H-benzimidazol-5-yl structural motif, making it structurally related to the target compound N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    rac-Dichlorido[3-ethoxy-3-(1-ethyl-1H-benzimidazol-2-yl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole]copper(II)

    • Compound Description: This compound is a copper(II) complex containing a bis(benzimidazole) unit with a chiral bridgehead C atom. The CuII coordination geometry lies approximately midway between tetrahedral and square planar. The crystal structure is characterized by C—H⋯π and C—H⋯Cl interactions linking molecules into a supramolecular chain along the a-axis direction [].
    • Relevance: This compound shares the 1H-benzimidazole group with the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA)

    • Compound Description: 2-BTBA is a heterocyclic organic nonlinear optical material synthesized by the benzoylation of 2-aminobenzothiazole. It exhibits potent antifungal and antibacterial activity [].

    N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

    • Compound Description: This compound is a heterocyclic organic nonlinear optical material exhibiting antifungal and antibacterial activity [].
    • Relevance: 2-BTFBA, similar to the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, belongs to the benzamide family of compounds [].

    ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate

    • Compound Description: This compound is synthesized via the condensation of 3-ethoxy-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanoic acid with 1,2-diaminobenzene. The crystal structure is characterized by C—H⋯O and N—H⋯O hydrogen bonds, linking the molecules into chains along the b-axis direction [].
    • Relevance: Both this compound and N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide contain the 1H-benzimidazol-2-yl group [].

    6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones

    • Compound Description: This class of compounds has shown promising antimicrobial activity, exceeding the potency of the reference drug Streptomycin in agar well diffusion assays []. These compounds have been identified as potential inhibitors of the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD), both of which are considered promising targets for novel antibiotics.
    • Relevance: These compounds share the 1H-benzimidazol-2-yl moiety with N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    (R)-1-ethyl-3-[6-fluoro-5-[2-(1-hydroxy-1-methyl-ethyl) pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1h-benzimidazol-2-yl] urea

    • Compound Description: This compound is a bacterial gyrase inhibitor [].
    • Relevance: This compound contains the 1H-benzimidazol-2-yl structural motif, similar to the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].
    • Compound Description: This compound acts as a tridentate ligand, coordinating to Ni(II) through four N atoms and two O atoms to form a distorted octahedral complex. The crystal structure exhibits weak intermolecular C—H⋯O hydrogen bonds and weak π–π stacking interactions [].
    • Relevance: This compound contains the 1H-benzimidazole structure, which is also found in the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].
  • 1,3-bis(1-ethyl-1H-benzimidazol-2-yl)-2-oxapropane

    • Compound Description: This compound serves as a tridentate ligand, coordinating to Cd(II) through four N atoms and two O atoms to form a distorted octahedral complex [].
    • Relevance: Both this compound and N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide incorporate the 1H-benzimidazole structural element [].

    N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

    • Compound Description: This benzimidazole derivative is synthesized by hydrolyzing 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one in an acidic medium and reacting the resulting product with o-phenylenediamine [].
    • Relevance: This molecule and N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide share the 1H-benzimidazole moiety [].

    (1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (NNC 55-0396)

    • Compound Description: NNC 55-0396 is a selective inhibitor of T-type calcium channels, developed as a nonhydrolyzable analog of mibefradil []. Unlike mibefradil, which inhibits both T-type and high-voltage-activated Ca2+ channels, NNC 55-0396 exhibits selectivity for T-type channels. This selectivity is achieved by structural modifications that prevent the formation of an active metabolite responsible for the inhibition of L-type Ca2+ channels.
    • Relevance: This compound contains the benzimidazol-2-yl structure, similar to the target compound N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    5-(1-methyl-1H-benzimidazol-2-yl-κN 3)-1,2,3-triazol-1-ide

    • Compound Description: This deprotonated ligand coordinates to Zn(II) ions, forming a helical chain structure in the resulting complex. The crystal packing is stabilized by C—H⋯N and C—H⋯Cl hydrogen bonds, along with π–π interactions between imidazole rings [].
    • Relevance: This compound and N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide share the 1H-benzimidazole structural unit [].
    • Compound Description: These compounds are tetradentate ligands that coordinate to metal ions (Cd(II) and Hg(II)) through their hydroxyl oxygen atoms. The coordination mode can vary depending on the metal ion and the specific ligand [].
    • Relevance: These ligands contain the 1H-benzimidazole structure, which is also present in the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].
    • Compound Description: The crystal structure of this compound is characterized by intermolecular O—H⋯O hydrogen bonds, forming R 4 4(8) ring motifs and linking molecules into extended chains along the c axis. Additional stabilization arises from weak intermolecular C—H⋯O hydrogen bonds, C—H⋯π, and π–π stacking interactions. Intramolecular O—H⋯O and O—H⋯N interactions are also present [].
    • Relevance: This compound and N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide both contain the 1H-benzimidazol-2-yl group [].
  • N -(1 H -benzimidazol-2-yl)-2-mercaptoacetamide (BMA)

    • Compound Description: BMA is a tridentate ligand that coordinates to metal ions (Co(II), Ni(II), Cu(II), and Zn(II)) through its azomethine nitrogen, carbonyl oxygen, and thiol sulfur atoms. It exhibits enhanced antimicrobial activity upon metallation [].
    • Relevance: BMA contains the 1H-benzimidazol-2-yl structural motif, which is also found in the target compound N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    1,3-Bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one

    • Compound Description: This molecule comprises a central fused-ring system linked to two 2-oxo-1,3-oxazolidine rings by C2 chains [].
    • Relevance: This compound shares the 1H-benzimidazole core structure with N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

    • Compound Description: In the solid state, molecules of this compound are linked into chains along the [] direction via intermolecular bifurcated N—H⋯(O,O) hydrogen bonds. The crystal packing is further strengthened by C—H⋯π interactions and π–π stacking interactions between the imidazole and substituted benzene rings [].
    • Relevance: This compound and the target compound N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide both contain the 1H-benzimidazole structural element [].

    N-[-1-N,N,N′,N′-tetramethylphosphoramidoyl-1H-benzimidazol-2-yl]-imidates (2a–c)

    • Compound Description: These compounds are synthesized by reacting N-(-1H-benzimidazol-2-yl) imidates with chlorophosphoramide [].
    • Relevance: Compounds 2a–c, like the target compound N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, contain the 1H-benzimidazol-2-yl moiety [].

    bis[(N-1-benzimidazol-2-yl)-imidate] phosphoramide derivatives (3a–b)

    • Compound Description: These compounds are synthesized through the reaction of N-(-1H-benzimidazol-2-yl) imidates with dichlorophosphoramide [].
    • Relevance: Compounds 3a-b are structurally related to N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide through the presence of the 1H-benzimidazol-2-yl group in their structures [].

    1,2-bis(5-methyl/chloro-1 H -benzimidazol-2-yl)ethanols

    • Compound Description: These asymmetric bis-benzimidazoles act as tridentate ligands, coordinating to metal ions (Co(II), Pd(II), and Zn(II)) through both the C=N nitrogen and OH oxygen atoms []. The Zn(II) complexes are non-electrolytes, Co(II) complexes are 1:2 electrolytes, and Pd(II) complexes are 1:1 electrolytes. The ligands and most complexes exhibit triple fluorescence in ethanol.
    • Relevance: These compounds share the 1H-benzimidazole moiety with N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    3-(1H-benzimidazol-2-yl)propanoic acid (H2BIP)

    • Compound Description: H2BIP is an N-heterocyclic carboxylic acid that acts as a multidentate ligand, forming heterometallic coordination polymers with Sm(III) and Ag(I) ions []. The resulting polymers exhibit different structural features and supramolecular frameworks.
    • Relevance: H2BIP shares the 1H-benzimidazole unit with the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    2-{2-[4-(lH-benzimidazol-2-yl)-3-chlorophenyl] ethyl} isoindol-l,3-dione

    • Compound Description: This compound is synthesized through a multistep reaction sequence starting from phthalic anhydride and β-ethanolamine []. It serves as a precursor for the synthesis of 2-(2-{3-chloro-4-[1-(arylamido/ imidoalkyl)-lH-benzimidazol-2-yl] phenyl} ethyl)-isoindol-l,3-diones, which are being investigated for their antiviral activity against Japanese encephalitis virus (JEV) [].
    • Relevance: This compound shares the 1H-benzimidazol-2-yl group with the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    2-(2-{3-chloro-4-[1-(arylamidol/ imidoalkyl)-lH-benzimidazol-2-yl] phenyl} ethyl)-isoindol-l,3-diones

    • Compound Description: This class of compounds is synthesized from 2-{2-[4-(lH-benzimidazol-2-yl)-3-chlorophenyl] ethyl} isoindol-l,3-dione and amido/imidoalcanols []. These compounds are under investigation for their potential antiviral activity against the Japanese encephalitis virus (JEV) [].
    • Relevance: These compounds are structurally related to the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, by the presence of the lH-benzimidazol-2-yl moiety [].
    • Compound Description: These compounds are potential anticancer agents that demonstrate potent cytotoxicity against a wide array of human cancer cell lines [, ]. Their structures permit the incorporation of imaging and therapeutic radionuclides, making them promising candidates for development as theranostic agents.
    • Relevance: These compounds contain the 1H-benzimidazol-2-yl structural motif, which is also present in the target compound N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [, ].
  • 1-[(1H-benzimidazol-2-yl)methyl]-1H-1,2,4-triazole

    • Compound Description: This compound functions as a ligand, coordinating to Cd(II) ions through its nitrogen atoms to form a complex with a distorted octahedral geometry around the metal center []. The crystal structure of the complex features a three-dimensional network formed by intermolecular O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds, involving the complex molecules and solvent water molecules.
    • Relevance: This compound contains the 1H-benzimidazol-2-yl structural motif, as does the target compound N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones

    • Compound Description: This group of compounds has displayed notable insecticidal and fungicidal properties [].
    • Relevance: Although these compounds do not directly contain the 1H-benzimidazol-2-yl group like N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, they are categorized as heterocyclic compounds with potential biological activities [].
    • Compound Description: This compound serves as a tripod ligand, coordinating to zinc(II) to form a complex with a trigonal bipyramidal geometry []. This coordination geometry differs from that observed in the corresponding copper(II) complex with the same ligand.
    • Relevance: This compound and N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide share the 1H-benzimidazol-2-yl structural motif [].
  • 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (L1–L3)

    • Compound Description: These compounds are recognized as potential cyclin-dependent kinase (Cdk) inhibitors [].
    • Relevance: These compounds are structurally related to N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide through the shared presence of the 1H-benzimidazol-2-yl unit [].

    (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593)

    • Compound Description: NS8593 acts as a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2 channels), shifting their apparent Ca2+ dependence to higher Ca2+ concentrations [, ]. It selectively inhibits KCa2 channels by decreasing their Ca2+ sensitivity, particularly the SK3 subtype.
    • Relevance: NS8593 and N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide both incorporate the benzimidazol-2-yl structure [, ].

    4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-N,N-diphenylaniline

    • Compound Description: In the crystal structure of this compound, the water molecule interacts with the organic molecule through intermolecular O—H⋯N hydrogen bonds. Weak intermolecular C—H⋯O hydrogen bonds are also observed [].
    • Relevance: This compound, like N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, contains the 1H-benzimidazole moiety [].

    2‐(1H–benzimidazol‐2‐yl)‐phenol

    • Compound Description: This compound is a bidentate ligand that coordinates to Ni(II) via one imine nitrogen and one phenolate oxygen atom, forming mononuclear complexes. These complexes, when activated with diethylaluminum chloride, exhibit high catalytic activity in ethylene oligomerization, producing primarily dimers and trimers with high selectivity for linear 1-butene and 1-hexene [].
    • Relevance: This compound and the target compound, N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, both contain the 1H–benzimidazol‐2‐yl structural unit [].

    1,3-bis(1-benzyl-1H-benzimidazol-2-yl)-2-oxapropane

    • Compound Description: This compound serves as a tridentate ligand, coordinating to a central Zn(II) ion through four N atoms and two O atoms, resulting in a distorted octahedral complex. Weak intermolecular π–π stacking interactions are present in the crystal structure [].
    • Relevance: This compound shares the 1H-benzimidazol-2-yl moiety with N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide [].

    7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)Coumarin

    • Compound Description: This compound is a regioisomer of Coumarin-30. It is synthesized via a condensation reaction between the corresponding formylcoumarin and N-methylphenylene-1,2-diamine []. It exhibits distinct fluorescent properties compared to its isomer.
    • Relevance: This coumarin derivative, like N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide, incorporates the 1H-benzimidazol-2-yl structural element [].

Properties

Product Name

N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide

IUPAC Name

N-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H19N3O4/c1-26-17-9-4-5-10-18(17)28-14-12-24-16-8-3-2-7-15(16)22-21(24)23-20(25)19-11-6-13-27-19/h2-11,13H,12,14H2,1H3,(H,22,23,25)

InChI Key

SYZRXKPSOBAFPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.